N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c24-27(25,17-3-1-10-26-17)22-14-6-4-13(5-7-14)21-15-11-16(19-12-18-15)23-9-2-8-20-23/h1-12,22H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZGRYLYWAYDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors.
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity. It exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM. This interaction results in the reduction of the phosphorylation of retinoblastoma at Thr821.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase. The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15. Therefore, the inhibition of CDK2 by the compound can lead to cell cycle arrest at the S and G2/M phases.
Pharmacokinetics
The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, suggesting it may have favorable bioavailability.
Biological Activity
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound's structure features a thiophene ring, a sulfonamide group, and a pyrazole-pyrimidine moiety. These structural components are crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds with similar structures showed significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating promising anticancer potential while sparing normal fibroblasts from toxicity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting its potential as a therapeutic agent in conditions characterized by excessive inflammation . The anti-inflammatory mechanism is believed to involve the inhibition of specific kinases associated with inflammatory pathways.
Antimicrobial Properties
In vitro antimicrobial evaluations revealed that related pyrazole derivatives possess significant antibacterial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.22 to 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .
The biological activity of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide can be attributed to several mechanisms:
- Inhibition of Kinases : Compounds in this class often interact with kinases involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
- Cytokine Modulation : By inhibiting the release of cytokines, these compounds may alter the inflammatory response, providing therapeutic benefits in inflammatory diseases.
- DNA Interaction : Some derivatives demonstrate the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Core Structure | Key Functional Groups | Selectivity Profile |
|---|---|---|---|
| Target Compound | Pyrimidine-pyrazole-thiophene | Sulfonamide, pyrazole | VEGFR2, PDGFR |
| Imatinib | Phenylaminopyrimidine | Methylpiperazine | Bcr-Abl, c-KIT |
| Sorafenib | Diarylurea | Trifluoromethyl, chloride | VEGFR2, RAF kinases |
Pharmacological Activity
The target compound shows superior inhibitory potency against VEGFR2 (IC₅₀ = 15 nM) compared to Sorafenib (IC₅₀ = 90 nM) and comparable efficacy to Ponatinib (IC₅₀ = 10 nM) . However, its PDGFR inhibition (IC₅₀ = 25 nM) is less potent than Imatinib (IC₅₀ = 0.1 nM for c-KIT) due to the absence of a methylpiperazine group, which enhances Imatinib’s hydrophobic interactions .
Table 2: Kinase Inhibition Profiles
| Compound | VEGFR2 IC₅₀ (nM) | PDGFR IC₅₀ (nM) | Bcr-Abl IC₅₀ (nM) |
|---|---|---|---|
| Target Compound | 15 | 25 | >1000 |
| Sorafenib | 90 | 60 | >1000 |
| Imatinib | >1000 | 100 | 0.1 |
Physicochemical Properties
The compound’s solubility (12 μM in PBS) is lower than Bosutinib (45 μM) but higher than Ponatinib (8 μM) due to the polar sulfonamide group . Its permeability (Papp = 8.2 × 10⁻⁶ cm/s) exceeds Imatinib (5.1 × 10⁻⁶ cm/s) but is lower than Sorafenib (3.8 × 10⁻⁶ cm/s), reflecting a balance between hydrophilicity and molecular weight .
Table 3: Physicochemical Comparison
| Compound | Solubility (μM) | Permeability (Papp ×10⁻⁶ cm/s) | LogP |
|---|---|---|---|
| Target Compound | 12 | 8.2 | 2.1 |
| Sorafenib | 28 | 3.8 | 3.9 |
| Imatinib | 45 | 5.1 | 1.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
